2-Phenylquinazoline-4-carboxylic acid

Übersicht

Beschreibung

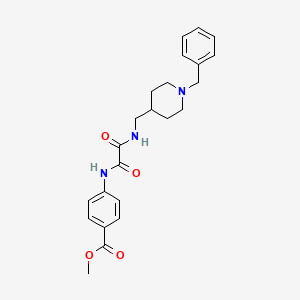

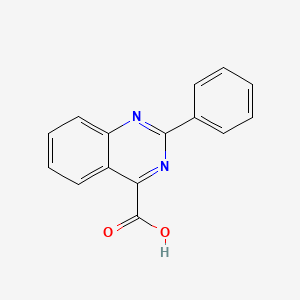

2-Phenylquinazoline-4-carboxylic acid is a chemical compound with the molecular formula C15H10N2O2 . It has a molecular weight of 250.26 . The compound is stored in a dry environment at 2-8°C .

Synthesis Analysis

A series of new 2-phenyl-quinoline-4-carboxylic acid derivatives was synthesized starting from aniline, 2-nitrobenzaldehyde, pyruvic acid followed by Doebner reaction, amidation, reduction, acylation, and amination . All of the newly-synthesized compounds were characterized by ¹H-NMR, (13)C-NMR, and HRMS .

Molecular Structure Analysis

The molecular structure of 2-Phenylquinazoline-4-carboxylic acid is represented by the InChI code: 1S/C15H10N2O2/c18-15(19)13-11-8-4-5-9-12(11)16-14(17-13)10-6-2-1-3-7-10/h1-9H, (H,18,19) .

Chemical Reactions Analysis

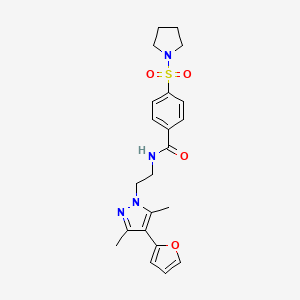

In the discovery of potent Histone Deacetylase (HDAC) inhibitors with novel structures, the 2-substituted phenylquinazoline-4-carboxylic acid group was introduced to the cap moiety of HDAC inhibitors . A total of 30 compounds were synthesized with hydroxamic acid or hydrazide zinc-binding groups .

Physical And Chemical Properties Analysis

The physical form of 2-Phenylquinazoline-4-carboxylic acid is solid . It has a molecular weight of 250.26 . The compound is stored in a dry environment at 2-8°C .

Wissenschaftliche Forschungsanwendungen

1. Antibacterial Application

- Methods of Application: The compounds were synthesized starting from aniline, 2-nitrobenzaldehyde, pyruvic acid followed by Doebner reaction, amidation, reduction, acylation, and amination .

- Results: Compounds 5a4 and 5a7 showed the best inhibition with an MIC value of 64 μg/mL against Staphylococcus aureus and with an MIC value of 128 μg/mL against Escherichia coli, respectively .

2. Anticancer Application

- Methods of Application: In the discovery of potent HDAC inhibitors with novel structures, the 2-substituted phenylquinoline-4-carboxylic acid group was introduced to the cap moiety of HDAC inhibitors. A total of 30 compounds were synthesized with hydroxamic acid or hydrazide zinc-binding groups .

- Results: Active compound D28 and its analog D29 exhibited significant HDAC3 selectivity against HDAC1, 2, 3, and 6. Molecule D28 induced G2/M cell cycle arrest and promoted apoptosis, contributing to its anticancer effects .

3. Anti-Inflammatory Application

- Results: The results of these studies have shown that some 2-Phenylquinoline-4-carboxylic acid derivatives can significantly reduce the production of pro-inflammatory cytokines, suggesting potential for use in the treatment of inflammatory diseases .

4. Antiviral Application

- Results: The results of these studies have shown that some 2-Phenylquinoline-4-carboxylic acid derivatives can inhibit viral replication, suggesting potential for use in the treatment of viral infections .

5. Material Science Application

- Results: The results of these studies have shown that the incorporation of 2-Phenylquinoline-4-carboxylic acid derivatives can significantly alter the properties of materials, leading to the development of new materials with improved performance .

6. Anti-Malarial Application

Safety And Hazards

Eigenschaften

IUPAC Name |

2-phenylquinazoline-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O2/c18-15(19)13-11-8-4-5-9-12(11)16-14(17-13)10-6-2-1-3-7-10/h1-9H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSVHXYUJLYICKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenylquinazoline-4-carboxylic acid | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methoxyphenyl)-2-((3-(4-methoxyphenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2861283.png)

![(2S)-2-Amino-1-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-4-(1,3-dihydroisoindol-2-yl)butane-1,4-dione](/img/structure/B2861285.png)

![Methyl 6-[(2-aminophenyl)sulfanyl]nicotinate](/img/structure/B2861289.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2861290.png)

![N-(3-acetamidophenyl)-2-((4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide](/img/structure/B2861293.png)